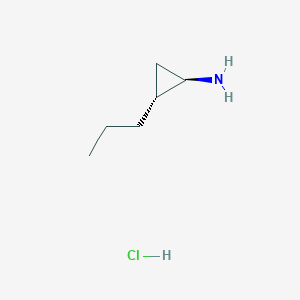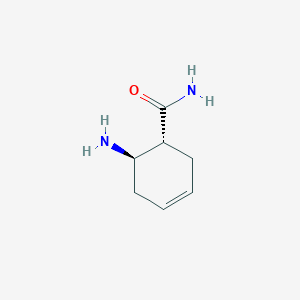
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
Descripción general
Descripción
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, is a fascinating chemical compound that has garnered significant attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a chloro-fluoro phenyl group, and an amine hydrochloride moiety, making it a versatile candidate for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, typically involves the following steps:
Cyclopropanation: : The starting material, 2-chloro-6-fluoroaniline, undergoes a cyclopropanation reaction. This step usually involves the use of a reagent such as ethylene diazoacetate in the presence of a catalyst, like rhodium or copper salts, to form the cyclopropane ring.
Amination: : The intermediate compound is then subjected to amination to introduce the amine group. This can be achieved through a reaction with ammonia or an amine source under suitable conditions.
Hydrochloride Formation: : The final step involves the formation of the hydrochloride salt by treating the amine product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound might employ optimized conditions and scaled-up procedures to ensure high yield and purity. This often includes using more efficient catalysts, automated reaction setups, and stringent quality control measures to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties and reactivity.
Substitution: : This compound can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others, often used to fine-tune its characteristics.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: : Reducing agents like lithium aluminium hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: : Reagents such as halogenating agents, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products of these reactions vary based on the specific reactants and conditions used, but they often include derivatives with modified functional groups or altered molecular structures, opening new avenues for application.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, serves as a valuable intermediate in organic synthesis, enabling the development of complex molecules and materials.
Biology
In biology, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems, potentially leading to the discovery of new bioactive compounds or therapeutic agents.
Medicine
In medicine, it has potential applications in drug discovery and development. Its unique structure could be explored for creating novel pharmaceuticals with specific therapeutic targets.
Industry
Industrially, the compound's stability and reactivity make it useful for producing various chemical products, including agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism by which rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions and influencing cellular pathways. These interactions can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Compared to similar compounds, rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, trans, stands out due to its specific combination of structural features. Similar compounds might include:
rac-(1R,2S)-2-(2-chlorophenyl)cyclopropan-1-amine hydrochloride, trans
rac-(1R,2S)-2-(2-fluorophenyl)cyclopropan-1-amine hydrochloride, trans
rac-(1R,2S)-2-(2-bromophenyl)cyclopropan-1-amine hydrochloride, trans
Hope this gives you a comprehensive understanding of this compound. Fascinating stuff, isn't it?
Propiedades
IUPAC Name |
(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H/t5-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXPJWWSZHZJSB-KPSHTFFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807916-69-3 | |
| Record name | rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,2R)-[1,1'-Bi(cyclopropan)]-2-amine hydrochloride](/img/structure/B3247432.png)



![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B3247463.png)

